

Quantum Chemical Blueprint for 2-Amino-3-pentanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-pentanone

Cat. No.: B11762159

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Disclaimer: As of December 2025, a specific, in-depth quantum chemical study on **2-Amino-3-pentanone** is not available in the public domain. This technical guide has been constructed using established, best-practice methodologies for analogous small organic molecules containing amine and ketone functionalities. The presented data is hypothetical and serves as a representative example of the results that would be obtained from such a study.

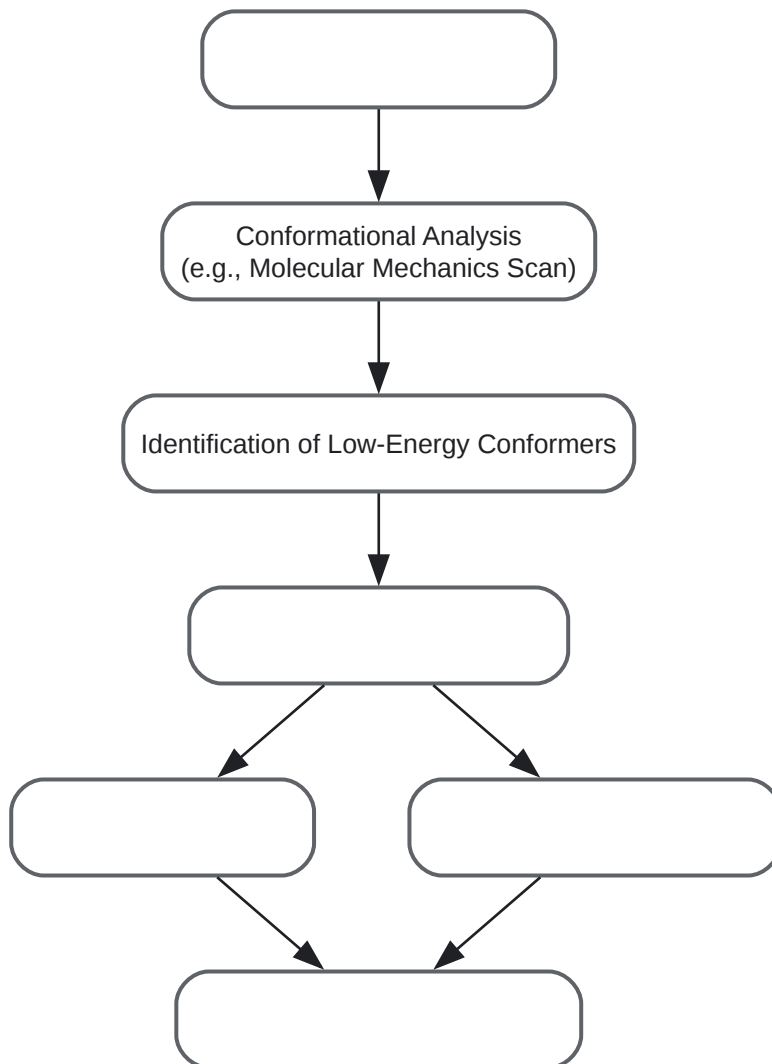
Introduction

2-Amino-3-pentanone is a small organic molecule of interest due to the presence of two key functional groups: a primary amine and a ketone. This bifunctionality imparts specific electronic and structural characteristics that are crucial for its reactivity and potential applications in fields such as pharmaceutical and materials science. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate the molecular properties of such compounds at the atomic level. This guide outlines a comprehensive computational workflow for the theoretical investigation of **2-Amino-3-pentanone**, detailing the methodologies for conformational analysis, geometry optimization, vibrational spectroscopy, and electronic property prediction.

Computational Workflow

A typical quantum chemical investigation of a flexible molecule like **2-Amino-3-pentanone** follows a structured workflow to ensure the identification of the most stable conformation and the accurate calculation of its properties.

Computational Workflow for 2-Amino-3-pentanone



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Caption: A standardized workflow for the quantum chemical analysis of **2-Amino-3-pentanone**.

Methodologies and Protocols

Conformational Analysis

Due to the presence of rotatable single bonds, **2-Amino-3-pentanone** can exist in multiple conformations. Identifying the global minimum energy structure is critical for accurate property

prediction.

- Protocol:
 - An initial 3D structure of **2-Amino-3-pentanone** is generated.
 - A systematic conformational search is performed by rotating the dihedral angles of the flexible bonds (e.g., C-C and C-N bonds).
 - A computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method, is used to perform an initial energy minimization of each conformer.
 - The lowest energy conformers are then selected for higher-level quantum chemical calculations.

Geometry Optimization

The geometries of the selected low-energy conformers are fully optimized to find the stationary points on the potential energy surface.

- Protocol:
 - Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
 - A Pople-style basis set, such as 6-311++G(d,p), is employed. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
 - The optimization is performed until the forces on each atom are close to zero and the geometry corresponds to an energy minimum.

Vibrational Frequency Calculation

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum.

- Protocol:
 - The calculations are performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).
 - The absence of imaginary frequencies in the output confirms that the structure is a true minimum.
 - The calculated vibrational frequencies can be compared with experimental IR spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

Electronic Property Analysis

- Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule.^[1] It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, which helps in understanding charge distribution and intramolecular interactions.^[2]
- Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.^[3] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Data Presentation

The quantitative data obtained from these calculations should be presented in a clear and structured format for easy interpretation and comparison.

Table 1: Representative Optimized Geometric Parameters for **2-Amino-3-pentanone** (at B3LYP/6-311++G(d,p) level)

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C=O	1.215
C-N	1.460	
C α -C β	1.530	
**Bond Angles (°) **	O=C-C α	121.5
C-N-H	109.8	
C α -C-C	118.0	
Dihedral Angles (°)	H-N-C α -C	60.5

Table 2: Representative Calculated Vibrational Frequencies and Assignments for **2-Amino-3-pentanone**

Frequency (cm ⁻¹) (Scaled)	Intensity (km/mol)	Vibrational Mode Assignment
3450	25.5	N-H asymmetric stretch
3360	20.1	N-H symmetric stretch
2980	45.3	C-H stretch
1715	150.2	C=O stretch
1620	30.8	N-H scissoring
1450	15.7	C-H bend

Table 3: Representative Calculated Electronic Properties of **2-Amino-3-pentanone**

Property	Value (Hartree)	Value (eV)
Energy of HOMO	-0.235	-6.39
Energy of LUMO	0.045	1.22
HOMO-LUMO Gap	0.280	7.61
Natural Charge on N	-0.85 e	
Natural Charge on O	-0.65 e	

Conclusion

The application of quantum chemical calculations, particularly DFT, provides a robust framework for the detailed investigation of **2-Amino-3-pentanone**. The methodologies outlined in this guide, from conformational analysis to the calculation of electronic properties, enable a comprehensive understanding of its molecular structure, stability, and reactivity. The resulting data, when presented in a structured manner, can be invaluable for researchers in drug development and materials science, guiding further experimental studies and the rational design of new molecules.

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